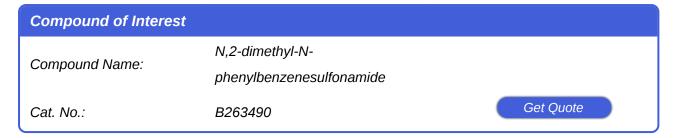


A Comparative Analysis of Nphenylbenzenesulfonamide and its Dimethylated Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and pharmacological properties of N-phenylbenzenesulfonamide and its dimethylated analogs. Due to a lack of available experimental data for **N,2-dimethyl-N-phenylbenzenesulfonamide**, this guide will focus on a comparative analysis using data from closely related isomers, namely N,4-dimethyl-N-phenylbenzenesulfonamide and 2,4-dimethyl-N-phenylbenzenesulfonamide. This comparison aims to provide a valuable resource for researchers engaged in the synthesis and evaluation of benzenesulfonamide derivatives for potential therapeutic applications.

Physicochemical Properties

The introduction of methyl groups to the N-phenylbenzenesulfonamide scaffold can influence its physicochemical properties, such as molecular weight, melting point, and polarity. These changes can, in turn, affect the compound's solubility, membrane permeability, and pharmacokinetic profile.



Property	N- phenylbenzenesulf onamide	N,4-dimethyl-N- phenylbenzenesulf onamide	2,4-dimethyl-N- phenylbenzenesulf onamide
Molecular Formula	C12H11NO2S[1][2]	C14H15NO2S[3]	C14H15NO2S[4]
Molecular Weight	233.29 g/mol [1][2]	261.34 g/mol [3]	261.33 g/mol [4]
Melting Point	110°C[1]	Not Available	Not Available
Boiling Point	381.3°C at 760 mmHg	Not Available	Not Available
Density	1.306 g/cm ³	Not Available	Not Available
Solubility	Soluble in Methanol[1]	Not Available	Not Available
рКа	Not Available	Not Available	Not Available

Note: The lack of available data for the melting point, boiling point, and other specific physicochemical properties for the dimethylated analogs highlights a gap in the current literature.

Synthesis and Structural Insights

The synthesis of N-phenylbenzenesulfonamide and its derivatives is commonly achieved through the reaction of a substituted aniline with a benzenesulfonyl chloride.[5] Variations in this general method, such as the use of different solvents and bases, can be employed to optimize reaction yields.

The structural conformation of these molecules is characterized by a twisted arrangement of the phenyl rings. In N-phenylbenzenesulfonamide, the two benzene rings are noted to have a significant dihedral angle.[5] For 2,4-dimethyl-N-phenylbenzenesulfonamide, the asymmetric unit of its crystal structure contains two molecules where the two benzene rings are tilted relative to each other by 67.5 (1)° and 72.9 (1)°.

Pharmacological Properties and Biological Activity

N-phenylbenzenesulfonamide and its derivatives have been investigated for a range of pharmacological activities, demonstrating their potential as scaffolds for the development of



novel therapeutic agents.

Enzyme Inhibition

Carbonic Anhydrase Inhibition: Several derivatives of N-phenylbenzenesulfonamide have shown potent inhibitory activity against various isoforms of carbonic anhydrase (CA), an enzyme family implicated in diseases such as glaucoma and cancer. For instance, a study on N-phenylsulfonamide derivatives reported compounds with K_i values in the nanomolar range against CA I and CA II isoforms.[6]

Cholinesterase Inhibition: The N-phenylbenzenesulfonamide scaffold has also been explored for its potential to inhibit cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. The same study that investigated CA inhibition also found that some derivatives were potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with K_i values in the nanomolar range.[6]

Experimental Protocols General Synthesis of N-phenylbenzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of N-phenylbenzenesulfonamide derivatives, which can be adapted by selecting the appropriate substituted aniline and benzenesulfonyl chloride.

Materials:

- Substituted aniline
- Substituted benzenesulfonyl chloride
- Pyridine (or other suitable base)
- Dichloromethane (or other suitable solvent)
- Hydrochloric acid (HCl)
- Sodium sulfate (Na₂SO₄)



Silica gel for column chromatography

Procedure:

- Dissolve the substituted aniline in dichloromethane in a round-bottom flask.
- Add pyridine to the solution and cool the mixture in an ice bath.
- Slowly add a solution of the substituted benzenesulfonyl chloride in dichloromethane to the cooled mixture.
- Allow the reaction to stir at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with dilute HCl and then with water.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired Nphenylbenzenesulfonamide derivative.

Carbonic Anhydrase Inhibition Assay Protocol

This protocol outlines a common method for assessing the inhibitory activity of compounds against carbonic anhydrase.

Materials:

- Human carbonic anhydrase isoforms (e.g., hCA I, hCA II)
- Test compounds (dissolved in a suitable solvent, e.g., DMSO)
- Buffer solution (e.g., Tris-HCl)
- Substrate (e.g., p-nitrophenyl acetate)
- Spectrophotometer



Procedure:

- Prepare a solution of the CA enzyme in the buffer.
- In a 96-well plate, add the enzyme solution to each well.
- Add various concentrations of the test compounds to the wells. A control well with solvent only should be included.
- Pre-incubate the enzyme with the test compounds for a specified time at a controlled temperature.
- Initiate the enzymatic reaction by adding the substrate to each well.
- Measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.
- Calculate the rate of the reaction for each concentration of the test compound.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The K_i value can be subsequently calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the widely used Ellman's method for measuring acetylcholinesterase activity and inhibition.[7][8]

Materials:

- Acetylcholinesterase (AChE) enzyme
- Test compounds
- Phosphate buffer (pH 8.0)
- · Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) Ellman's reagent



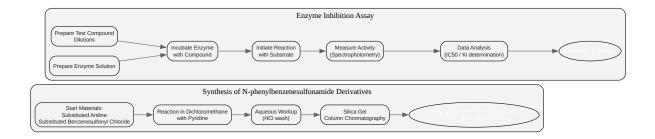
Spectrophotometer

Procedure:

- Prepare solutions of the AChE enzyme, test compounds, ATCI, and DTNB in the phosphate buffer.
- In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
- Add the AChE enzyme to each well and incubate for a specified period.
- Initiate the reaction by adding the substrate (ATCI) to all wells.
- The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
- Measure the absorbance of the yellow product at 412 nm at regular intervals.
- The rate of the color change is proportional to the AChE activity.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

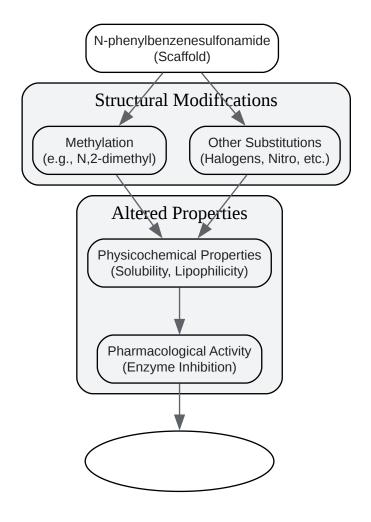




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Caption: General workflow for the synthesis and enzyme inhibition screening of N-phenylbenzenesulfonamide derivatives.





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